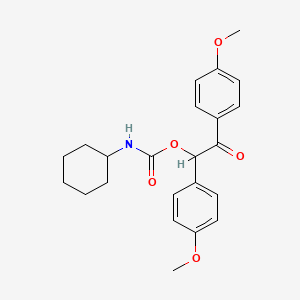

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate

Descripción general

Descripción

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate is an organic compound with a complex structure that includes methoxyphenyl groups, an oxoethyl group, and a cyclohexylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with cyclohexyl isocyanate in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to introduce the oxoethyl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxoethyl group can be reduced to a hydroxyl group under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate has been investigated for its potential therapeutic effects in various medical conditions:

- Anti-inflammatory Effects : In vitro studies have shown that this compound exhibits anti-inflammatory properties comparable to marketed formulations. It has been tested in emulgel formulations that demonstrated good consistency and stability over time, suggesting its potential for topical applications in treating inflammatory conditions .

- Neuroprotective Properties : Research involving zebrafish larvae indicated that this compound may enhance neuroprotective effects when combined with metformin, suggesting a role in neurodegenerative disease research .

- Antidiabetic Potential : Molecular docking studies have identified this compound as a potential α-amylase inhibitor, which could lead to the development of new antidiabetic drugs .

Material Science

In material science, this compound is utilized as a photobase generator (PBG). PBGs are crucial in the development of photoresists used in microfabrication processes. The ability to release bases upon exposure to light makes it valuable for creating intricate patterns on substrates .

Analytical Chemistry

This compound is employed as a standard in various analytical techniques:

- High-Performance Thin-Layer Chromatography (HPTLC) : It has been validated for quantifying marker compounds in herbal extracts, demonstrating good linearity and sensitivity .

- Calibration Standards : Used in the calibration of instruments and validation of methods in analytical laboratories.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Topical Formulations : An optimized emulgel formulation containing this compound was evaluated for its anti-inflammatory activity and showed promising results comparable to existing treatments .

- In Vitro Drug Release Studies : Research demonstrated that formulations utilizing this compound exhibited desirable drug release profiles and stability over three months, enhancing its potential for pharmaceutical applications .

- Neuroprotective Studies : A study utilizing zebrafish models indicated that treatment with this compound alongside metformin resulted in significantly improved neuroprotection compared to metformin alone .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(4-methoxyphenyl)ethyne: Shares the methoxyphenyl groups but differs in the presence of an ethyne linkage instead of the oxoethyl and cyclohexylcarbamate groups.

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains dimethoxyphenyl groups and an ethanedione linkage, differing in the substitution pattern and functional groups.

Uniqueness

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate is unique due to its combination of methoxyphenyl groups, an oxoethyl group, and a cyclohexylcarbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Actividad Biológica

1,2-Bis(4-methoxyphenyl)-2-oxoethyl cyclohexylcarbamate (CAS No. 196599-80-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H27NO5

- Molecular Weight : 397.47 g/mol

- Melting Point : 118°C

The compound features two methoxyphenyl groups attached to a central oxoethyl group and a cyclohexylcarbamate moiety, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro assays have shown that the compound has antiproliferative effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 150 |

| A549 (Lung Cancer) | 180 |

| MCF-7 (Breast Cancer) | 200 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various derivatives of carbamates, including this compound. The results indicated a strong correlation between structure and antimicrobial activity, highlighting the significance of the methoxy groups in enhancing potency against Gram-positive bacteria .

- Anticancer Mechanism Exploration : Another study focused on the anticancer properties of the compound against human cancer cell lines. The results showed that treatment with varying concentrations led to significant reductions in cell viability, suggesting that this compound could be a candidate for further development in cancer therapeutics .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that this compound has favorable absorption characteristics and moderate metabolic stability, making it a promising candidate for drug formulation .

Propiedades

IUPAC Name |

[1,2-bis(4-methoxyphenyl)-2-oxoethyl] N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-27-19-12-8-16(9-13-19)21(25)22(17-10-14-20(28-2)15-11-17)29-23(26)24-18-6-4-3-5-7-18/h8-15,18,22H,3-7H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNUOOJIYAKURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)OC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.